

Spectroscopic Profile of cis-3-Octene: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **cis-3-Octene** (CAS 14850-22-7), a valuable building block in organic synthesis. The information is presented to be a ready reference for laboratory use, with a focus on clarity and practical application.

Spectroscopic Data Summary

The following tables summarize the essential nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **cis-3-Octene**.

¹H NMR Spectroscopic Data

The proton NMR spectrum of **cis-3-Octene** exhibits characteristic signals for its olefinic and aliphatic protons.

Assignment	Chemical Shift (δ) in ppm
Olefinic Protons (CH=CH)	5.32 - 5.35
Allylic Protons (CH ₂)	1.97 - 2.07
Methylene Protons (CH ₂)	1.26 - 1.36
Methyl Protons (CH₃)	0.90 - 0.95



Table 1: ¹H NMR chemical shifts for **cis-3-Octene**. Data sourced from ChemicalBook.[1]

¹³C NMR Spectroscopic Data

The carbon-13 NMR spectrum provides insight into the carbon framework of the molecule.

Assignment	Chemical Shift (δ) in ppm	
Olefinic Carbons (C=C)	~125-130	
Allylic Carbons (CH ₂)	~20-30	
Methylene Carbons (CH ₂)	~14-35	
Methyl Carbons (CH₃)	~13-14	

Table 2: Approximate ¹³C NMR chemical shifts for **cis-3-Octene**. Specific peak assignments were not fully available in the searched literature.

Infrared (IR) Spectroscopy

The IR spectrum of **cis-3-Octene** shows characteristic absorption bands for its functional groups.

Vibrational Mode	Wavenumber (cm ⁻¹)	
C-H stretch (alkenyl)	~3000-3100	
C-H stretch (alkyl)	~2850-2960	
C=C stretch	~1650	
C-H bend (cis-alkene)	~675-730	

Table 3: Characteristic IR absorption bands for **cis-3-Octene**.

Mass Spectrometry (MS)

Electron ionization mass spectrometry of **cis-3-Octene** results in fragmentation, providing a characteristic fingerprint.



m/z	Relative Intensity (%)	Assignment
112	-	Molecular Ion (M+)
97	-	[M - CH₃] ⁺
83	-	[M - C ₂ H ₅] ⁺
69	-	[M - C ₃ H ₇] ⁺
55	95.4	[C ₄ H ₇] ⁺
41	100.0	[C₃H₅] ⁺

Table 4: Key mass spectrometry fragments for **cis-3-Octene**.[2] Note: Relative intensities can vary between instruments.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data are crucial for reproducibility. Below are generalized procedures based on common laboratory practices and available data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR

- Sample Preparation: A sample of cis-3-Octene (typically 5-25 mg) is dissolved in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃).[1]
- Instrumentation: A standard NMR spectrometer with a field strength of, for example, 400 MHz for ¹H NMR is utilized.
- Data Acquisition:
 - o For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm) or an internal standard such as tetramethylsilane (TMS, δ 0.00 ppm).



 For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum to single lines for each unique carbon atom. Chemical shifts are referenced to the solvent peak of CDCl₃ (δ 77.16 ppm).

Infrared (IR) Spectroscopy

- Sample Preparation: As cis-3-Octene is a liquid, the IR spectrum can be obtained neat
 (without a solvent). A thin film of the liquid is placed between two salt plates (e.g., NaCl or
 KBr).[3]
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.
- Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument software automatically subtracts the background to produce the final spectrum.

Mass Spectrometry (MS)

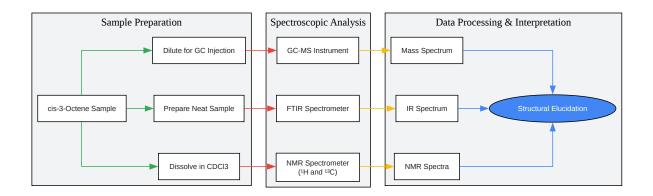
- Sample Introduction: For a volatile liquid like cis-3-Octene, gas chromatography-mass spectrometry (GC-MS) is a common method. The sample is injected into a gas chromatograph, which separates it from any impurities before it enters the mass spectrometer.
- Ionization: Electron ionization (EI) is a standard method for the analysis of small, non-polar molecules. The available data indicates an ionization energy of 75 eV.[2]
- Mass Analysis: A mass analyzer, such as a quadrupole, separates the resulting ions based on their mass-to-charge ratio (m/z).
- Detection: An electron multiplier or similar detector records the abundance of each ion.

Visualizations

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a liquid sample like **cis-3-Octene**.





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A logical workflow for the spectroscopic analysis of **cis-3-Octene**.

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